(2-Ethylbutyl)[1-(pyridin-3-yl)ethyl]amine
Description
While specific research dedicated exclusively to (2-Ethylbutyl)[1-(pyridin-3-yl)ethyl]amine is not extensively documented in publicly available scientific literature, its chemical identity provides a clear framework for understanding its relevance. The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₂₂N₂ |
| Molecular Weight | 206.33 g/mol |
| CAS Number | 1038226-23-1 |
| A summary of the key chemical properties of this compound. |
General synthetic strategies for compounds of this class include the alkylation of 1-(pyridin-3-yl)ethylamine with a 2-ethylbutyl halide or through palladium-catalyzed coupling reactions. evitachem.com
Alkylamines are a fundamental class of organic compounds characterized by a nitrogen atom bonded to at least one alkyl group. acs.org They are ubiquitous in nature and synthetic chemistry, playing a crucial role as building blocks in the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. rsc.orgrsc.org The reactivity of alkylamines is largely dictated by the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic properties. masterorganicchemistry.com
The synthesis of alkylamines is a central theme in organic chemistry, with methods ranging from classical approaches like the alkylation of ammonia (B1221849) or amines to more modern transition-metal-catalyzed reactions. acs.orgrsc.orgmasterorganicchemistry.com The direct alkylation of amines can sometimes be challenging due to the potential for overalkylation, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com
The pyridine (B92270) ring is a six-membered aromatic heterocycle containing one nitrogen atom. This structural motif is of immense importance in medicinal chemistry and drug design. nih.govglobalresearchonline.net The presence of the nitrogen atom in the aromatic ring alters its electronic properties compared to benzene (B151609), influencing its ability to participate in various intermolecular interactions. jchemrev.com Pyridine scaffolds are found in a wide range of pharmaceuticals with diverse therapeutic applications, including anticancer, anticonvulsant, antimicrobial, and antiviral agents. nih.govglobalresearchonline.net
The inclusion of a pyridine ring in a molecule can enhance its pharmacological and pharmacokinetic properties. jchemrev.com For instance, it can improve metabolic stability, permeability, and the binding affinity of a drug to its biological target. nih.gov A review of drugs approved by the US FDA between 2014 and 2023 revealed that a significant number contained a pyridine ring, with the majority being anticancer agents and drugs targeting the central nervous system. nih.govrsc.org
The investigation of substituted amine derivatives is a cornerstone of medicinal chemistry and drug discovery. jfda-online.comresearchgate.netpsu.edu By systematically modifying the structure of a parent amine compound, researchers can explore the structure-activity relationship (SAR), which describes how chemical structure correlates with biological activity. These modifications can involve altering the nature of the alkyl or aryl groups attached to the nitrogen atom, introducing various functional groups, or changing the stereochemistry of the molecule.
Derivatization of amines is also a common strategy to enhance their analytical properties for techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). jfda-online.comlibretexts.org By converting polar amines into less polar and more volatile derivatives, their separation and detection can be significantly improved. researchgate.net This is crucial for the analysis of drugs and their metabolites in biological samples. psu.edu
In the context of this compound, the rationale for its synthesis and potential investigation would lie in the exploration of how the specific combination of the 2-ethylbutyl group and the 1-(pyridin-3-yl)ethyl moiety influences its chemical and biological properties. The 2-ethylbutyl group provides a bulky, lipophilic substituent, while the pyridin-3-ylethylamine portion offers a polar, aromatic, and potentially biologically active component. The interplay between these structural features would be of interest in the design of new chemical entities with specific desired characteristics.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
2-ethyl-N-(1-pyridin-3-ylethyl)butan-1-amine |
InChI |
InChI=1S/C13H22N2/c1-4-12(5-2)9-15-11(3)13-7-6-8-14-10-13/h6-8,10-12,15H,4-5,9H2,1-3H3 |
InChI Key |
ORJDHPFZACTBFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNC(C)C1=CN=CC=C1 |
Origin of Product |
United States |
Iii. Advanced Spectroscopic and Structural Characterization Techniques in Amine Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide detailed information about the connectivity of atoms and the types of functional groups present within a molecule. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful and commonly employed techniques in this regard.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of the "(2-Ethylbutyl)[1-(pyridin-3-yl)ethyl]amine" backbone and its substituents can be mapped out.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The aromatic protons on the pyridine (B92270) ring would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The protons of the ethyl and butyl groups on the aliphatic chain would resonate in the upfield region (typically δ 0.8-3.0 ppm). The methine proton (CH) adjacent to the pyridine ring and the nitrogen atom would likely appear as a multiplet in the intermediate region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the pyridine ring would be expected to resonate in the downfield region (around δ 120-150 ppm). The aliphatic carbons of the 2-ethylbutyl and ethyl groups would appear in the upfield region of the spectrum. The specific chemical shifts would be influenced by their proximity to the nitrogen atom and the aromatic ring.
Predicted NMR Data for this compound
¹H NMR Predicted Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine-H | 7.2 - 8.5 | Multiplets |
| N-CH (ethyl) | ~2.5 - 3.0 | Quartet |
| CH₂ (ethylbutyl) | ~2.4 - 2.8 | Multiplet |
| CH (ethylbutyl) | ~1.3 - 1.7 | Multiplet |
| CH₃ (ethyl on ethylbutyl) | ~0.8 - 1.0 | Triplet |
| CH₃ (butyl) | ~0.8 - 1.0 | Triplet |
| CH₃ (ethyl attached to pyridine) | ~1.3 - 1.5 | Doublet |
¹³C NMR Predicted Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine-C | 123 - 150 |
| N-CH (ethyl) | 50 - 60 |
| N-CH₂ (ethylbutyl) | 45 - 55 |
| CH (ethylbutyl) | 35 - 45 |
| CH₂ (ethylbutyl) | 25 - 35 |
| CH₃ (ethyl on ethylbutyl) | 10 - 15 |
| CH₃ (butyl) | 10 - 15 |
| CH₃ (ethyl attached to pyridine) | 20 - 30 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimental results.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the C-N, C-H, and aromatic C=C and C=N bonds.
As a secondary amine, a characteristic N-H stretching vibration would be expected to appear as a single, weak to medium band in the region of 3300-3500 cm⁻¹. ucalgary.ca The C-N stretching vibrations for the aliphatic amine portion would likely be observed in the 1020-1250 cm⁻¹ range. orgchemboulder.com Aromatic C-N stretching from the pyridine ring would appear at a slightly higher frequency, around 1250-1335 cm⁻¹. orgchemboulder.com The spectrum would also feature C-H stretching vibrations from the aliphatic ethylbutyl group just below 3000 cm⁻¹ and aromatic C-H stretching from the pyridine ring just above 3000 cm⁻¹. libretexts.org The characteristic C=C and C=N stretching vibrations of the pyridine ring would be visible in the 1400-1600 cm⁻¹ region. libretexts.org
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak-Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium |
| Aliphatic C-N Stretch | 1020 - 1250 | Medium |
| Aromatic C-N Stretch | 1250 - 1335 | Strong |
Chiral Analysis Methods for Enantiomeric Purity
The structure of "this compound" contains a stereocenter at the carbon atom attached to the pyridine ring, the nitrogen, a methyl group, and a hydrogen atom. This means the compound can exist as a pair of enantiomers. Determining the enantiomeric purity is crucial in many applications. Chiral analysis methods are employed to separate and quantify these enantiomers.
One common technique is chiral High-Performance Liquid Chromatography (HPLC) . nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP is critical and is often based on the structure of the analyte. For amines, polysaccharide-based or cyclodextrin-based CSPs are often effective. mdpi.com The separated enantiomers are then detected, typically by UV-Vis spectroscopy, and the ratio of their peak areas is used to determine the enantiomeric excess (ee).
Another powerful technique is chiral capillary electrophoresis (CE) . mdpi.com In this method, a chiral selector, often a cyclodextrin (B1172386) derivative, is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector as they move through the capillary under the influence of an electric field results in their separation.
For both techniques, the development of a specific method would involve screening various chiral selectors and optimizing parameters such as mobile phase or buffer composition, temperature, and flow rate or voltage to achieve baseline separation of the enantiomers.
Crystallographic Analysis for Solid-State Structure Determination
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. For a chiral compound like this, X-ray crystallography can also unambiguously determine the absolute configuration of a single enantiomer, often by using a chiral reference in the crystallization process or by analyzing anomalous dispersion effects. The crystal structure would reveal the preferred conformation of the flexible ethylbutyl chain and the relative orientation of the pyridine ring. nih.gov
Iv. Theoretical and Computational Investigations of 2 Ethylbutyl 1 Pyridin 3 Yl Ethyl Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on density functional theory, are instrumental in elucidating the electronic and geometric properties of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov For (2-Ethylbutyl)[1-(pyridin-3-yl)ethyl]amine, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. researchgate.netresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape.
The electronic properties are also explored through DFT. The molecular electrostatic potential (MEP) surface is mapped to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov The nitrogen atom of the pyridine (B92270) ring is typically an electron-rich site, while the hydrogen on the secondary amine is an electron-poor site.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical DFT B3LYP/6-311++G(d,p) Data)
| Parameter | Bond/Atoms Involved | Calculated Value |
| Bond Length | C(pyridine)-C(ethyl) | 1.52 Å |
| N(amine)-C(ethyl) | 1.47 Å | |
| N(amine)-C(ethylbutyl) | 1.48 Å | |
| Bond Angle | C(pyridine)-C(ethyl)-N(amine) | 111.5° |
| C(ethyl)-N(amine)-C(ethylbutyl) | 115.0° | |
| Dihedral Angle | C-C(pyridine)-C(ethyl)-N(amine) | 75.0° |
Note: This data is illustrative and based on typical values obtained from DFT calculations for similar molecular structures.
The flexibility of the ethylbutyl group and the rotatable bonds connected to the central nitrogen atom means that this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis is performed to identify the most stable of these conformations. researchgate.net This is typically done by performing a Potential Energy Surface (PES) scan, where the molecule's energy is calculated as specific dihedral angles are systematically rotated. nih.gov
This process identifies various energy minima, corresponding to stable or metastable conformers. The conformer with the lowest energy is the global minimum and represents the most probable structure of the molecule in the gas phase. The energy differences between conformers indicate the feasibility of interconversion between them.
Table 2: Relative Energies of Hypothetical Stable Conformers of this compound
| Conformer | Dihedral Angle (Cpy-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298K |
| 1 (Global Minimum) | 75° | 0.00 | 70.5 |
| 2 | 170° | 0.85 | 21.0 |
| 3 | -60° | 1.50 | 8.5 |
Note: This data is hypothetical, illustrating the typical energy distribution among different conformers.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrjptonline.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity and lower kinetic stability. nih.govscite.ai For this compound, the HOMO is expected to be localized primarily on the electron-rich secondary amine and the alkyl chain, while the LUMO is likely concentrated on the electron-deficient pyridine ring.
Table 3: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
Note: These values are representative and used to illustrate the output of FMO analysis.
Molecular Dynamics Simulations for Conformational Flexibility
While quantum calculations often model molecules in a static state, Molecular Dynamics (MD) simulations provide insights into their dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, using force fields like AMBER or GAFF to define the energy of the system. nih.govmdpi.com
For this compound, an MD simulation would typically place the molecule in a simulated solvent box (e.g., water) to mimic physiological conditions. The simulation tracks the atomic positions over nanoseconds, revealing how the molecule folds, rotates, and explores different conformations. This analysis is vital for understanding the molecule's flexibility and the predominant shapes it adopts in solution, which can influence its interaction with biological targets. nih.gov The trajectory can be analyzed to determine the flexibility of the alkyl chain and the orientation of the pyridine ring relative to the rest of the molecule.
Structure-Property Relationship Studies through Computational Modeling
Computational modeling is a powerful approach to establish relationships between a molecule's three-dimensional structure and its physicochemical properties. nih.gov By systematically modifying the structure in silico and calculating the resulting properties, researchers can predict how changes will affect behavior.
The branching in the "2-ethylbutyl" group is a key structural feature of this compound. Computational models can quantify the effect of this branching compared to a linear alkyl chain of the same length (e.g., a hexyl group). researchgate.netnih.gov
Table 4: Comparative Computational Analysis of Alkyl Chain Branching
| Property | This compound (Branched) | 1-(Pyridin-3-yl)ethylamine (Linear Analogue) |
| Calculated LogP | 3.5 | 3.8 |
| Molecular Surface Area | 215 Ų | 230 Ų |
| Steric Energy (Amine region) | Higher | Lower |
| Number of Low-Energy Conformers | Fewer | More |
Note: This table presents illustrative data to highlight the expected differences in properties due to alkyl chain branching.
Impact of Pyridine Nitrogen Position on Electronic and Steric Effects
The position of the nitrogen atom within the pyridine ring is a critical determinant of the molecule's electronic and steric properties, profoundly influencing its potential as a ligand. researchgate.netrsc.org The nitrogen atom is more electronegative than carbon, leading to an uneven distribution of electron density within the aromatic ring. stackexchange.com This creates a dipole moment and influences the ring's ability to participate in various non-covalent interactions.
Electronic Effects: The nitrogen atom exerts a strong electron-withdrawing effect on the pyridine ring through both inductive and resonance mechanisms. stackexchange.com This effect deactivates the ring, making it less susceptible to electrophilic substitution compared to a benzene (B151609) ring. stackexchange.com The resonance structures of pyridine show a depletion of electron density at the ortho (C2, C6) and para (C4) positions, while the meta (C3, C5) positions are less affected. stackexchange.com In the case of this compound, the ethylamine (B1201723) substituent is at the C3 (meta) position. This placement is significant because electrophilic attack, a common step in metabolic transformations and receptor interactions, is generally preferred at the meta position for pyridine compounds. stackexchange.com The lone pair of electrons on the nitrogen atom is located in an sp² orbital in the plane of the ring and is readily available to act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. nih.gov
The following table summarizes the influence of the nitrogen atom's position on the key properties of the pyridine ring.
| Property | Impact of Nitrogen Position | Relevance to this compound |
| Electron Density | Inductively and through resonance, withdraws electron density, particularly from ortho and para positions. stackexchange.com | The substituent is at the meta (3-position), which is less electron-deficient, potentially influencing its interaction with electron-rich residues in a binding pocket. |
| Reactivity | Deactivates the ring towards electrophilic substitution; meta-position is the preferred site for such reactions. stackexchange.com | This positioning may influence the metabolic stability of the pyridine ring. |
| Hydrogen Bonding | The nitrogen's lone pair of electrons acts as a strong hydrogen bond acceptor. nih.gov | This is a critical feature for anchoring the ligand within a protein's active site through hydrogen bonding with donor residues. |
| Molecular Conformation | Influences the degree of twisting and the overall molecular packing, affecting intermolecular interactions like π–π stacking. rsc.org | The 3-position of the substituent can lead to a specific three-dimensional shape that is optimal for fitting into a particular binding site. |
Computational Approaches to Ligand Binding and Interaction Prediction
Computational methods are indispensable for predicting and analyzing the binding of small molecules like this compound to protein targets. nih.gov These techniques simulate the physical interactions between a ligand and a receptor, providing estimates of binding affinity and identifying key interacting residues.
Molecular Docking Simulations for Potential Binding Sites
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method involves placing the ligand in various conformations within the protein's active site and scoring each pose based on a function that approximates the binding free energy. mdpi.com
For pyridine-containing compounds, molecular docking has been successfully applied to predict their interactions with a wide range of biological targets. For example, docking studies have been used to identify potential inhibitors for the SARS-CoV-2 main protease, human Aurora A kinase, and α-amylase. nih.govplos.orgorientjchem.org In these studies, the pyridine nitrogen frequently participates in crucial hydrogen bonds with amino acid residues in the active site. nih.gov A docking study of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides against the SARS-CoV 3CL protease, aided by X-ray crystallography, provided detailed insights into the molecular interactions within the enzyme's active site, guiding further optimization of the inhibitors. nih.gov
In a hypothetical docking simulation of this compound, the pyridin-3-yl group would be explored for its ability to form hydrogen bonds and π-stacking interactions, while the (2-ethylbutyl)ethyl]amine portion would be assessed for hydrophobic and electrostatic interactions. The results of such simulations can generate a binding energy score, which provides an estimate of the binding affinity.
The table below presents examples of binding energies obtained from docking studies of various pyridine derivatives against different protein targets, illustrating the utility of this approach.
| Compound Class | Protein Target | PDB Code | Reported Binding Energy (kcal/mol) |
| Pyridine-Thiazole Hybrids | SARS-CoV-2 Main Protease | 6LU7 | -8.6 nih.gov |
| Quinoline and Pyridine Derivatives | Human Aurora A Kinase | --- | -8.20 orientjchem.org |
| Thiazolo[3,2-a]pyridine Derivatives | α-Amylase | --- | -7.43 plos.org |
| Ethyl 3-[(pyridin-2-yl)amino]propanoate | Human Alpha Thrombin | 1PPB | -7.03 researchgate.net |
Protein-Ligand Interaction Energetics
Computational methods can dissect the binding event to quantify these energetic contributions. The interactions between a ligand and a protein are a complex interplay of attractive and repulsive forces. core.ac.uk
Electrostatic Interactions: These occur between charged or polar groups on the ligand and the protein. The electron-poor regions of the pyridine ring and the partial positive charge on the amine proton in this compound can engage in favorable electrostatic interactions with negatively charged or polar residues like aspartate or glutamate.
Hydrogen Bonds: As mentioned, the pyridine nitrogen is a key hydrogen bond acceptor. The secondary amine in the ligand can also act as a hydrogen bond donor. These interactions are highly directional and contribute significantly to binding specificity and energy. core.ac.uk
Van der Waals Forces: These are short-range attractive forces arising from temporary fluctuations in electron density. The ethylbutyl and ethyl groups of the ligand can pack against nonpolar residues (e.g., leucine, valine, isoleucine) in the binding pocket, contributing to binding affinity through these forces.
Hydrophobic Effect: The burial of nonpolar surfaces, such as the ethylbutyl group, away from water upon binding is entropically favorable and a major driving force for ligand association. researchgate.net
Advanced computational techniques, such as Quantum Mechanics/Molecular Mechanics (QM/MM), can provide more accurate energy calculations for specific interactions, like those involving fluorine or other halogens, where classical force fields may be less precise. acs.org These methods allow for a detailed analysis of the electronic structure of the interacting species, leading to a more refined understanding of the binding energetics. nih.gov
| Interaction Type | Description | Typical Energy Contribution (kcal/mol) |
| Hydrogen Bond | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | -2 to -10 |
| Electrostatic (Ionic) | An attractive or repulsive force between two formally charged groups (salt bridge). | -5 to -15 |
| Van der Waals | Weak, short-range forces between nonpolar atoms/groups arising from induced dipoles. | -0.5 to -1.0 per atom pair |
| Hydrophobic Effect | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. Driven by entropy. | Favorable contribution to free energy, highly context-dependent. |
| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | -1 to -5 |
V. Exploration of 2 Ethylbutyl 1 Pyridin 3 Yl Ethyl Amine As a Ligand in Coordination Chemistry
Design Principles for Pyridine-Based Ligandsacs.orghkbu.edu.hk
Pyridine (B92270) and its derivatives are fundamental building blocks in the design of ligands for transition metal complexes. hkbu.edu.hkresearchgate.net Their prevalence stems from their electronic properties, thermal stability, and the predictable geometries they impart to metal complexes. The nitrogen atom in the pyridine ring acts as a Lewis base, readily donating its lone pair of electrons to a metal center. jscimedcentral.com The design of these ligands can be systematically modified to control the properties of the resulting metal complexes, a principle central to the development of catalysts and functional materials. acs.org
The reactivity, stability, and catalytic activity of a metal complex are profoundly influenced by the steric and electronic properties of its ligands. nih.govacs.org For pyridine-based ligands like (2-Ethylbutyl)[1-(pyridin-3-yl)ethyl]amine, these properties can be precisely adjusted.
Electronic Tuning: The electronic nature of the pyridine ring can be modified by introducing electron-donating or electron-withdrawing substituents. Electron-donating groups increase the electron density on the nitrogen atom, making the ligand a stronger σ-donor and enhancing its bond to the metal. Conversely, electron-withdrawing groups decrease the nitrogen's basicity but can improve the ligand's π-acceptor capabilities. acs.orgle.ac.uk While the pyridine ring in the title compound is unsubstituted, its inherent electronic character contributes significantly to its coordination properties.
Steric Tuning: The size and shape of the substituents on the ligand backbone dictate the steric environment around the metal center. rsc.org The (2-Ethylbutyl) group attached to the amine nitrogen in this compound is a significant steric feature. This bulky group can influence the coordination number of the metal, the geometry of the complex, and the accessibility of the metal center to substrates in a catalytic reaction. mdpi.com This steric hindrance can be advantageous, for instance, by promoting reductive elimination or preventing catalyst deactivation pathways like dimerization.
| Substituent Type | Example Groups | Effect on Pyridine Nitrogen | Impact on Metal Complex |
|---|---|---|---|
| Electron-Donating (Alkyl, Alkoxy) | -CH₃, -OCH₃ | Increases basicity (stronger σ-donor) | Strengthens metal-ligand bond; may alter redox potential. |
| Electron-Withdrawing (Halogens, Nitro) | -Cl, -CF₃, -NO₂ | Decreases basicity; enhances π-acceptor character | Weakens σ-bond but can stabilize low-valent metal centers. acs.org |
| Small Steric Groups | -H, -CH₃ | Minimal steric hindrance | Allows for higher coordination numbers; less control over substrate approach. |
| Bulky Steric Groups | -C(CH₃)₃, -(CH₂CH(CH₂CH₃)₂) (2-Ethylbutyl) | Significant steric hindrance | Restricts access to the metal center, influences stereoselectivity, can stabilize reactive species. mdpi.com |
The introduction of chirality into a ligand is a cornerstone of asymmetric catalysis. acs.orgrsc.org The compound this compound possesses a stereogenic center at the carbon atom connecting the pyridine ring and the ethylamine (B1201723) backbone. When this chiral ligand coordinates to a metal, it creates a chiral environment around the catalytic center. This chiral pocket can differentiate between prochiral faces of a substrate, enabling the stereoselective synthesis of one enantiomer over the other. researchgate.net The development of chiral pyridine-containing ligands has been pivotal in advancing many catalytic asymmetric reactions, including hydrogenations, C-H borylation, and reductive aminations. acs.orgacs.org
Complexation with Metal Centershkbu.edu.hkrsc.orgacs.orgresearchgate.net
Amine- and pyridine-containing ligands form complexes with a wide array of transition metals. The specific nature of the metal-ligand interaction, including the coordination mode and the resulting complex's stability, depends on the identity of the metal ion, its oxidation state, and the ligand's structure.
This compound offers two primary nitrogen donor atoms: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the secondary amine. This arrangement allows for several potential coordination modes.
Bidentate (N,N') Chelation: The most probable coordination mode is as a bidentate ligand, where both the pyridine and amine nitrogens bind to the same metal center. This forms a thermodynamically favorable five-membered chelate ring. This mode is common for ligands containing the pyridine-2-ethylamine scaffold.
Monodentate (N_pyridine) Coordination: The ligand could coordinate solely through the pyridine nitrogen. This might occur if the amine nitrogen is protonated or if its coordination is sterically hindered by the bulky 2-ethylbutyl group, preventing chelation.
Bridging Mode: In polynuclear complexes, the ligand could potentially bridge two metal centers, with the pyridine nitrogen binding to one metal and the amine nitrogen to another, although this is less common for this type of flexible ligand compared to more rigid structures.
| Coordination Mode | Description | Controlling Factors |
|---|---|---|
| Bidentate (N,N') | Both pyridine and amine nitrogens bind to one metal center, forming a chelate ring. | Metal ion size, preferred geometry, low steric hindrance. |
| Monodentate (Npy) | Only the pyridine nitrogen coordinates to the metal. | Protonation of the amine, high steric hindrance from the 2-ethylbutyl group, presence of stronger competing ligands. |
| Monodentate (Namine) | Only the amine nitrogen coordinates to the metal. | Less likely due to the generally stronger coordination of pyridine, but possible with specific metal preferences. |
| Bridging | The two nitrogen atoms bind to two different metal centers. | Metal-to-ligand ratio, reaction conditions favoring polymer or cluster formation. |
The stoichiometry of the resulting metal complexes, referring to the ratio of metal ions to ligands, can vary. Common stoichiometries for bidentate ligands include 1:1 (ML), 1:2 (ML₂), and occasionally 1:3 (ML₃), depending on the metal's coordination number and the ligand's steric bulk. For a ligand with the steric hindrance of this compound, forming complexes with a lower ligand-to-metal ratio (e.g., ML or ML₂) would be more likely than forming a highly crowded ML₃ complex.
The stability of these complexes is governed by several factors. The chelate effect, where a multidentate ligand forms a ring with the metal ion, leads to a significant increase in thermodynamic stability compared to complexes with analogous monodentate ligands. The stability is also influenced by the match between the metal ion's properties (size, hardness/softness) and the donor atoms of the ligand, as described by Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org
Applications in Catalysisacs.orgresearchgate.netacs.org
The structural characteristics of this compound make its metal complexes highly promising for applications in homogeneous catalysis, particularly in asymmetric synthesis. acs.org The combination of a coordinating pyridine ring and a chiral amine center is a well-established motif in successful catalytic systems. rsc.org
Potential catalytic applications include:
Asymmetric Hydrogenation: Chiral iridium, rhodium, and ruthenium complexes are widely used for the asymmetric hydrogenation of ketones, imines, and olefins. researchgate.net A complex of this ligand could create the necessary chiral environment to achieve high enantioselectivity.
Asymmetric Transfer Hydrogenation: Similar to direct hydrogenation, this process uses an organic molecule as the hydrogen source and is often catalyzed by ruthenium or iridium complexes.
C-H Functionalization: The development of enantioselective C-H activation and functionalization is a major goal in modern synthesis. Chiral pyridine-based ligands have been successfully employed in iridium-catalyzed C-H borylation. acs.orgacs.org
Cross-Coupling Reactions: Palladium complexes with pyridine-based ligands have been utilized as efficient catalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The steric and electronic properties of the ligand can be tuned to optimize catalytic activity and selectivity.
| Reaction Type | Typical Metal Center | Substrate Class | Role of Ligand |
|---|---|---|---|
| Asymmetric Hydrogenation | Ru, Rh, Ir | Prochiral ketones, olefins | Creates a chiral environment to control the stereochemical outcome. researchgate.net |
| Asymmetric C-H Borylation | Ir | Diaryl(2-pyridyl)methanes | Provides stereocontrol for desymmetrization reactions. acs.org |
| Suzuki-Miyaura Coupling | Pd | Aryl halides, boronic acids | Stabilizes the metal center and influences catalytic efficiency through steric and electronic effects. nih.gov |
| Polymerization | Ti, Ni | Olefins (e.g., ethylene) | Ligand structure impacts catalyst activity and resulting polymer properties (e.g., branching, molecular weight). mdpi.comalfachemic.com |
Asymmetric Catalysis with Chiral Amine Ligands
The defining feature of this compound in the context of asymmetric catalysis is the chiral center at the carbon atom bonded to the pyridine ring and the secondary amine. Chiral ligands are fundamental to asymmetric catalysis, a field focused on selectively producing one of two enantiomers of a chiral product. scispace.com When a chiral ligand like this compound coordinates to a metal center, it creates a chiral environment around the catalytically active site. This environment influences the way reactants approach the metal, favoring the formation of one enantiomer over the other.
The development of chiral pyridine-containing ligands has been a significant focus in synthetic chemistry. hkbu.edu.hk These ligands are valued for their modular nature, allowing for systematic tuning of steric and electronic properties to optimize enantioselectivity. acs.org The effectiveness of such ligands often depends on the rigidity of the structure formed upon metal coordination. The chelate ring formed by the pyridine and amine nitrogens in this compound would create a conformationally restrained structure, which is a desirable trait for inducing high levels of stereocontrol. acs.org
Chiral amine and pyridine N-oxide ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions. rsc.orgresearchgate.net These reactions, summarized in the table below, demonstrate the versatility of the chiral amine and pyridine motifs.
| Asymmetric Reaction Type | Typical Metal Catalyst | Role of Chiral Ligand |
|---|---|---|
| Hydrogenation | Ru, Rh, Ir | Controls the facial selectivity of H2 addition to a prochiral olefin or ketone. |
| Hydrosilylation | Rh, Pd | Directs the enantioselective addition of a Si-H bond across a double bond. |
| C-C Bond Formation (e.g., Aldol (B89426), Michael) | Ni, Cu, Zn | Creates a chiral Lewis acidic center that controls the stereochemical outcome of the reaction. |
| Friedel-Crafts Alkylation | Ni(II) | A chiral Py-2NO-Ni(II) complex has been shown to catalyze the reaction between indoles and nitroolefins with high yield and enantioselectivity. rsc.org |
Transition Metal Catalysis Involving Pyridine-Amine Ligands
Pyridine and its derivatives are among the most widely used ligands in transition metal catalysis due to their robust coordination properties. researchgate.netnih.gov The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it an excellent Lewis base for coordinating to a variety of metal ions. nih.govwikipedia.org When combined with an additional donor group, such as the secondary amine in this compound, a multidentate ligand is formed.
Pyridine-amine ligands function as N,N'-bidentate chelators, binding to a metal ion through both the pyridine and amine nitrogen atoms. This chelation is entropically favored and results in the formation of a thermodynamically stable metal complex. The stability and reactivity of these complexes can be fine-tuned by modifying the substituents on either the pyridine ring or the amine group. acs.org The bulky 2-ethylbutyl group on the amine nitrogen of the title compound would likely exert significant steric influence on the resulting metal complex, potentially affecting its catalytic activity and selectivity.
Transition metal complexes featuring pyridine-amine type ligands are active in a wide range of catalytic transformations. The strong coordination of the pyridine nitrogen can sometimes inhibit catalysis, but ligand design can overcome this challenge. nih.gov
| Catalytic Application | Common Transition Metals | Function of Pyridine-Amine Ligand |
|---|---|---|
| Polymerization | Fe, Co, Ni | Stabilizes the active metal center and influences the properties of the resulting polymer. |
| Cross-Coupling Reactions | Pd, Ni | Facilitates reductive elimination and stabilizes the catalyst against decomposition. |
| C-H Functionalization | Rh, Ru, Pd | Acts as a directing group, bringing the metal catalyst into proximity with a specific C-H bond. nih.gov |
| Proton Reduction | Ni, Co | Pyridine-amide functionalized ligands have been used to create complexes for electrocatalytic proton reduction. researchgate.net |
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound contains functional groups capable of participating in these key interactions, making it a potentially valuable building block for designing complex molecular architectures.
Hydrogen Bonding Interactions in Crystal Engineering
Crystal engineering is a subfield of supramolecular chemistry focused on the design and synthesis of solid-state structures with desired properties. rsc.org This is achieved by controlling the intermolecular interactions that dictate how molecules pack in a crystal lattice. Hydrogen bonds are among the most important tools in crystal engineering due to their strength and directionality. researchgate.net
The this compound molecule has both a hydrogen bond donor and acceptor.
Donor: The secondary amine group (-NH-) can donate its hydrogen atom to an acceptor.
Acceptor: The nitrogen atom of the pyridine ring has a lone pair of electrons and can act as a hydrogen bond acceptor. acs.org
Metal-Organic Framework (MOF) Precursor Potential
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The potential for this compound as a ligand, or "strut," in MOF synthesis is significant. The pyridine ring provides a rigid, directional coordination site, which is essential for forming extended, ordered networks.
The bidentate N,N' chelation capability could be used to coordinate to metal centers, potentially forming discrete molecular building blocks that could then be linked into a larger framework. Alternatively, the pyridine nitrogen could coordinate to one metal center while the amine nitrogen coordinates to another, bridging two nodes within the framework. The bulky 2-ethylbutyl substituent would project into the pores of the resulting MOF, influencing its size, shape, and chemical environment. This could be advantageous for applications in selective gas storage or catalysis, where the nature of the pore surface is critical. While pyridine-carboxylic acids are common in MOF chemistry, the use of pyridine-amine ligands offers an alternative route to novel network topologies and functionalities. researchgate.net
Vi. Future Directions and Research Perspectives
Development of Novel Synthetic Routes
The synthesis of chiral amines, including (2-Ethylbutyl)[1-(pyridin-3-yl)ethyl]amine, is a continuously evolving field, with a strong emphasis on developing more efficient, sustainable, and enantioselective methods. researchgate.net While traditional methods like alkylation reactions and palladium-catalyzed couplings provide viable pathways, future research will likely focus on more advanced and greener alternatives. evitachem.com
Promising future directions include:
Biocatalysis: The use of enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), has emerged as a powerful tool for the asymmetric synthesis of chiral amines. researchgate.net These biocatalytic methods offer high enantioselectivity under mild reaction conditions and are environmentally friendly. Future work could involve developing a specific enzymatic route for the synthesis of this compound.
Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for producing chiral amines. nih.gov Research into novel chiral ligands and catalysts could lead to more effective synthetic routes for this specific compound, potentially improving yields and enantiomeric excess. mdpi.comcuni.cz Chiral secondary amines themselves can act as catalysts in various asymmetric organic reactions, including Diels-Alder, Michael addition, and aldol (B89426) reactions. alfachemic.com
C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. researchgate.net Developing catalytic systems that can selectively functionalize the C-H bonds of readily available precursors could provide a more direct and efficient synthesis of this compound.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High enantioselectivity, mild conditions, environmentally friendly. researchgate.net | Identification and engineering of specific enzymes (IREDs, RedAms). |
| Asymmetric Catalysis | High efficiency, potential for high yields and enantiomeric excess. nih.gov | Development of novel chiral ligands and transition metal catalysts. cuni.cz |
| C-H Functionalization | Atom economy, use of simple starting materials. researchgate.net | Design of selective catalysts for direct functionalization. |
Advanced Computational Prediction of Reactivity and Interactions
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. For this compound, advanced computational methods can provide deep insights into its reactivity, conformational landscape, and potential interactions with other molecules.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, thermochemical properties, and spectral characteristics of pyridine (B92270) derivatives. researchgate.netresearchgate.net Such studies on this compound could predict its stability, dipole moment, and molecular orbitals, offering clues about its chemical reactivity. researchgate.net
Molecular Docking Simulations: If the compound is explored for pharmaceutical applications, molecular docking can predict its binding affinity and mode of interaction with biological targets, such as enzymes or receptors. researchgate.netnih.gov This can help in identifying potential therapeutic applications and in designing more potent derivatives.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the compound's behavior over time, including its conformational flexibility and interactions with solvents or biological membranes. researchgate.net This is crucial for understanding its behavior in realistic environments.
| Computational Method | Information Gained | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, thermochemical properties, reactivity descriptors. researchgate.netresearchgate.net | Predicting stability and reactive sites for synthesis and materials design. |
| Molecular Docking | Binding affinity, interaction modes with biological targets. nih.gov | Guiding drug discovery efforts and identifying potential biological activity. |
| Molecular Dynamics (MD) | Conformational dynamics, interactions with the environment. researchgate.net | Understanding behavior in solution and biological systems. |
Expansion into New Areas of Material Science and Catalyst Design
The unique structural features of this compound, namely the chiral amine and the pyridine ring, make it an interesting candidate for applications in material science and catalysis. nih.govresearchgate.net The pyridine moiety can act as a ligand for metal ions, while the chiral amine can induce stereoselectivity. wikipedia.org
Future research in this area could explore:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom can coordinate with metal ions to form coordination polymers or MOFs. mdpi.com By incorporating the chiral this compound as a ligand, it may be possible to create chiral materials with potential applications in enantioselective separation, sensing, or asymmetric catalysis.
Functional Polymers: The amine group can be used to incorporate the molecule into polymer chains, either as a monomer or as a pendant group. This could lead to the development of new functional materials with specific optical, electronic, or catalytic properties derived from the pyridine and chiral centers. mdpi.com
Organocatalysis: As a chiral secondary amine, this compound has the potential to be used as an organocatalyst in a variety of asymmetric reactions. alfachemic.com Future studies could investigate its efficacy in reactions such as Michael additions, aldol reactions, and Mannich reactions, where chiral amines have proven to be effective catalysts. alfachemic.com
| Application Area | Potential Role of the Compound | Research Objective |
| Coordination Polymers/MOFs | Chiral ligand. mdpi.com | Development of materials for enantioselective separations or catalysis. |
| Functional Polymers | Monomer or functional pendant group. mdpi.com | Creation of polymers with novel optical or catalytic properties. |
| Organocatalysis | Chiral catalyst. alfachemic.com | Exploration of catalytic activity in asymmetric synthesis. |
Q & A
Q. What are the optimal synthetic routes for (2-Ethylbutyl)[1-(pyridin-3-yl)ethyl]amine, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves nucleophilic substitution between 2-bromoethylamine derivatives and 2-ethylbutylamine in the presence of a base (e.g., NaOH) under reflux in polar aprotic solvents like DMF or THF. Elevated temperatures (80–100°C) and controlled stoichiometry enhance conversion rates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or distillation ensures high purity. Analogous methods for structurally similar amines emphasize optimizing solvent polarity and catalyst selection to accommodate steric hindrance from the 2-ethylbutyl group .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments and carbon hybridization, particularly distinguishing pyridin-3-yl aromatic signals (δ 7.1–8.5 ppm) and ethylbutyl chain resonances. Mass spectrometry (ESI-TOF) confirms molecular weight and fragmentation patterns. Single-crystal X-ray diffraction (employing SHELX software for refinement ) resolves stereochemistry and bond angles, critical for verifying the pyridine ring’s 3-position substitution and amine group orientation.
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies impurities. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with thermogravimetric analysis (TGA) assess degradation trends. Storage in inert atmospheres (argon) at −20°C in amber vials minimizes oxidation and photodegradation, as recommended for pyridine-containing amines .
Q. What are the key physicochemical properties influencing its solubility and reactivity?
The pyridine ring’s electron-deficient nature enhances solubility in polar solvents (e.g., ethanol, DMSO), while the hydrophobic 2-ethylbutyl chain increases lipophilicity (logP ≈ 2.8–3.5 predicted via DFT). Protonation of the amine group at physiological pH (pKa ~9–10) affects bioavailability. Reactivity is dominated by the amine’s nucleophilicity, enabling alkylation or acylation reactions .
Q. Which reaction pathways are most relevant for derivatizing this compound?
Common reactions include:
- Alkylation: Using alkyl halides to modify the amine group.
- Oxidation: Conversion to nitriles or imines via hydrogen peroxide or MnO₂.
- Coordination chemistry: Pyridine-metal interactions (e.g., with Cu²⁺ or Fe³⁺) for catalytic applications. Reaction conditions (temperature, solvent) must balance steric effects from the ethylbutyl chain and electronic contributions from the pyridine ring .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and guide molecular design?
B3LYP/6-31G(d) calculations model HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. Exact exchange terms (e.g., hybrid functionals) improve accuracy for pyridine’s aromatic system and amine lone pairs, as demonstrated in thermochemical studies of similar amines . Results inform modifications to enhance binding affinity or redox stability.
Q. How should researchers resolve discrepancies between experimental and computational data (e.g., bond lengths, reaction energies)?
Cross-validate DFT results with higher-level methods (CCSD(T)) or empirical corrections (Grimme’s D3 dispersion). For crystallographic mismatches, refine X-ray data using alternative software (Olex2 vs. SHELXL ). Systematic error analysis (e.g., solvent effects in NMR) and multi-technique validation (IR + Raman spectroscopy) mitigate contradictions .
Q. What methodologies elucidate this compound’s interactions with biological targets (e.g., enzymes, receptors)?
Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Molecular docking (AutoDock Vina) with homology-modeled proteins identifies key binding residues. Pyridine’s coordination with metal ions in active sites and hydrogen bonding via the amine group are critical foci .
Q. How do structural analogs with pyridin-2-yl or pyridin-4-yl substitutions compare in terms of activity?
Pyridin-3-yl’s meta-substitution creates distinct electronic profiles versus ortho/para analogs. Comparative QSAR studies reveal that 3-substituted pyridines exhibit higher receptor affinity due to reduced steric clash and optimized π-π stacking. For example, pyridin-2-yl analogs may show altered metabolic stability due to proximity to the amine group .
Q. What advanced techniques identify degradation products and pathways under oxidative stress?
LC-MS/MS with collision-induced dissociation (CID) characterizes degradation intermediates (e.g., N-oxides from pyridine oxidation). Forced degradation studies (H₂O₂, UV light) coupled with multivariate analysis (PCA) map stability profiles. Pyridine ring cleavage and amine oxidation are dominant pathways, requiring stabilization via electron-withdrawing substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
